Ammonium, ((2-bromo-4,5-diethoxy)benzyl)dimethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide
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Overview
Description
Ammonium, ((2-bromo-4,5-diethoxy)benzyl)dimethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide is a chemical compound with the molecular formula C26H42BrNO3.Br. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a brominated benzyl group and a norpinyl ethoxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, ((2-bromo-4,5-diethoxy)benzyl)dimethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide involves several steps. One common method includes the bromination of 2,4-diethoxybenzyl alcohol followed by the reaction with dimethylamine and 2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl bromide. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and subsequent reactions in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ammonium, ((2-bromo-4,5-diethoxy)benzyl)dimethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of bromine atoms.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions include various substituted benzyl derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ammonium, ((2-bromo-4,5-diethoxy)benzyl)dimethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of gastrointestinal disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ammonium, ((2-bromo-4,5-diethoxy)benzyl)dimethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide involves its interaction with specific molecular targets. It is known to act as a calcium channel blocker, inhibiting the influx of calcium ions into smooth muscle cells. This action leads to the relaxation of smooth muscles, particularly in the gastrointestinal tract, thereby alleviating symptoms such as pain and spasms.
Comparison with Similar Compounds
Similar Compounds
Pinaverium bromide: Another calcium channel blocker with similar applications in the treatment of gastrointestinal disorders.
Verapamil: A calcium channel blocker used primarily for cardiovascular conditions but with some overlapping effects on smooth muscle relaxation.
Dicyclomine: An antispasmodic agent with a different mechanism of action but similar therapeutic applications.
Uniqueness
Ammonium, ((2-bromo-4,5-diethoxy)benzyl)dimethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a brominated benzyl group and a norpinyl ethoxyethyl group contributes to its selective action on calcium channels in the gastrointestinal tract, making it particularly effective for treating related disorders.
Properties
CAS No. |
35690-14-3 |
---|---|
Molecular Formula |
C26H43Br2NO3 |
Molecular Weight |
577.4 g/mol |
IUPAC Name |
(2-bromo-4,5-diethoxyphenyl)methyl-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethoxy]ethyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C26H43BrNO3.BrH/c1-7-30-24-15-20(23(27)17-25(24)31-8-2)18-28(5,6)12-14-29-13-11-19-9-10-21-16-22(19)26(21,3)4;/h15,17,19,21-22H,7-14,16,18H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
VGLITONBHLMDKO-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C[N+](C)(C)CCOCCC2CCC3CC2C3(C)C)Br)OCC.[Br-] |
Origin of Product |
United States |
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